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Compound of Interest

Compound Name: Dicofol

Cat. No.: B1670483

An In-depth Technical Guide on the Toxicological Profile of Dicofol in Mammalian Systems

Introduction

Dicofol is an organochlorine acaricide structurally similar to dichlorodiphenyltrichloroethane
(DDT).[1] Historically, it has been used extensively on a variety of agricultural crops.[2]
However, due to its environmental persistence, potential for bioaccumulation, and toxicological
profile, its use has been restricted or banned in many regions.[3][4] This document provides a
comprehensive technical overview of the toxicological effects of Dicofol in mammalian
systems, intended for researchers, scientists, and drug development professionals. It covers
toxicokinetics, acute, subchronic, and chronic toxicity, as well as specific organ and system-
level toxicities including carcinogenicity, reproductive and developmental effects, endocrine
disruption, neurotoxicity, and genotoxicity.

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)

Understanding the ADME profile of a compound is fundamental to assessing its toxic potential.
[5][6] Studies in rats have shown that Dicofol is rapidly and almost completely absorbed from
the gastrointestinal tract within 24 hours of oral administration.[1]

 Distribution: Following absorption, Dicofol distributes primarily to fatty tissues due to its
lipophilic nature.[1][2] The highest concentrations are found in fat, followed by the adrenal
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glands, thyroid, and liver.[1] Peak tissue levels are typically reached between 24 and 48
hours post-dosing.[1] This accumulation in adipose tissue means that intense activity or
starvation could potentially mobilize the stored pesticide, leading to the reappearance of
toxic symptoms long after the initial exposure.[2]

o Metabolism: In rats, Dicofol is metabolized to 4,4'-dichloro-benzophenone and 4,4'-
dichlorodicofol.[2] Significant conjugation with glycine also occurs.[1]

o Excretion: The elimination of Dicofol from the body is relatively slow.[1] The primary route of
excretion is via the feces, with a smaller portion eliminated in the urine.[1][2] In mice given a
single 25 mg/kg oral dose, approximately 60% was eliminated within 96 hours (20% in urine
and 40% in feces).[2] The elimination half-life after a single oral dose in rats is approximately
30 hours.[1]
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Dicofol Toxicokinetics (ADME) Workflow.

Acute Toxicity

Dicofol is classified as moderately toxic upon acute exposure.[2] Clinical signs of acute toxicity
include decreased spontaneous motor activity, ataxia, passiveness, somnolence, prostration,
and occasionally tremors.[1] In severe cases, poisoning can lead to convulsions, coma, and
death from respiratory failure.[2] It is also a moderate skin and eye irritant.[2]
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Table 1: Acute Lethal Dose (LD50) of Dicofol in Mammalian Species

Species Route LD50 (mgl/kg bw) Reference(s)
Rat Oral 575 - 960 [2]

Mouse Oral 420 - 675 [2]

Rabbit Oral 1810 [11[2]

Guinea Pig Oral 1810 [2]

Dog Oral >4000 [1]

Rat Dermal 1000 - 5000 [2]

| Rabbit | Dermal | 2000 - 5000 |[2] |

Experimental Protocol: Acute Oral Toxicity (LD50) Study

An acute oral toxicity study aims to determine the median lethal dose (LD50), which is the dose
expected to cause death in 50% of a test animal population.[7]

o Test System: Typically conducted in a rodent species like the Wistar rat or BALB/c mouse.[7]
Animals are young, healthy adults, and often one sex (e.g., female) is used initially.[7]

o Administration: The test substance (Dicofol) is administered orally via gavage in a single
dose.

o Dose Levels: Arange of dose levels is selected to determine the lethality curve. The "up-and-
down" or staircase method is often used to minimize animal usage.[7] This involves dosing
single animals sequentially, with the dose for the next animal adjusted up or down depending
on the outcome for the previous one.

» Observation Period: Animals are observed for clinical signs of toxicity and mortality for up to
14 days.[7] Close observation occurs during the first several hours post-dosing.

» Endpoint: The primary endpoint is mortality. At the end of the study, a gross necropsy is
performed on all animals.
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» Data Analysis: The LD50 value and its confidence intervals are calculated using statistical
methods like Probit Analysis.[7]

Subchronic and Chronic Toxicity

Repeated exposure to Dicofol primarily targets the liver, adrenal glands, and kidneys.[1][2]

Common findings across multiple species include reduced body weight, decreased feed intake,

increased liver weight, and induction of hepatic mixed-function oxidases (MFOSs).[1]

Table 2: No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-
Level (LOAEL) from Repeated Dosing Studies

Species

Rat

Duration

2 years

Route

Dietary

NOAEL

25
mglkgl/da

LOAEL

Key
Effects at
LOAEL

Liver
growth,
adrenal &
bladder
changes

Referenc
e(s)

[2]

Rat

90 days

Gavage

5 ppm (0.5
mg/kg/day)

25 ppm
(2.1
mg/kg/day)

Histopathol
ogical
changes in
liver &

ovaries

[1]

Mouse

3 months

Dietary

6.25
mg/kg/day

Liver,
kidney,
adrenal
effects;
reduced
body
weight

[2]

| Dog | 1 year | Dietary | 30 ppm (0.82 mg/kg/day) | 100 ppm (3.3 mg/kg/day) | Increased

ALT/AP, decreased spermatogenesis, liver effects |[1] |
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Organ-Specific Toxicity
Hepatotoxicity

The liver is a primary target organ for Dicofol toxicity.[2] Observed effects are dose-dependent
and include increased liver weight, hepatocellular hypertrophy, induction of liver enzymes (e.g.,
Alanine Aminotransferase - ALT, Alkaline Phosphatase - AP), and at higher doses,

hepatocellular necrosis and vacuolation.[1] The mechanism is believed to involve the induction

of oxidative stress.[4][8]
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Mechanism of Dicofol-induced Hepatotoxicity via Oxidative Stress.

Carcinogenicity

Carcinogenicity studies have yielded mixed results depending on the species and sex.[9] A
bioassay conducted by the National Cancer Institute (NCI) found that technical-grade Dicofol
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was carcinogenic in male B6C3F1 mice, causing a statistically significant increase in the
incidence of hepatocellular carcinomas.[9] No evidence of carcinogenicity was observed in
female mice or in Osborne-Mendel rats of either sex under the conditions of the bioassay.[9]

Table 3: Summary of Carcinogenicity Bioassays

Doses
] (ppm, time- ] o Reference(s
Species Sex . Duration Finding
weighted )
avg.)
Increased
incidence
B6C3F1 of
Male 264, 528 78 weeks [1][9]
Mouse hepatocellu
lar
carcinomas
No evidence
B6C3F1 of
Female 122, 243 78 weeks ) o 9]
Mouse carcinogenicit
y
No evidence
Osborne- of
Male 471, 942 78 weeks ) o 9]
Mendel Rat carcinogenicit
y

| Osborne-Mendel Rat | Female | 380, 760 | 78 weeks | No evidence of carcinogenicity |[9] |

Experimental Protocol: Chronic Toxicity/Carcinogenicity
Study

o Test System: Typically uses two rodent species (e.g., rat and mouse).[9] Groups consist of at
least 50 animals of each sex per dose level.[9]

o Administration: The test substance is administered in the diet for a major portion of the
animal's lifespan (e.g., 78 weeks for mice, 2 years for rats).[1][2][9]
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e Dose Levels: At least three dose levels plus a concurrent control group are used. The
highest dose should induce some toxicity but not significantly shorten the lifespan.

e Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food
consumption are measured weekly. Hematology and clinical chemistry are assessed at
multiple intervals.

o Endpoint: The primary endpoint is the incidence of neoplasms. A complete histopathological
examination of all organs and tissues is performed on all animals.

o Data Analysis: Tumor incidence data are analyzed using appropriate statistical tests (e.qg.,
Cochran-Armitage test, Fischer exact test) to determine if there is a compound-related
increase in tumors.[9]

Reproductive and Developmental Toxicity

Dicofol has been shown to adversely affect reproductive function, particularly in males.[10][11]
Studies in male rats have demonstrated decreased weights of testes and epididymis, reduced
sperm count and motility, and increased abnormal sperm morphology following chronic
exposure.[10][11] These effects were accompanied by hormonal changes, including decreased
testosterone and increased estradiol and progesterone.[10] In a two-generation reproductive
toxicity study in rats, the NOAEL for parental toxicity was 0.5 mg/kg/day, based on liver and
ovarian changes at higher doses.[1] The NOAEL for reproductive toxicity was 2.1 mg/kg/day,
based on decreased pup viability at higher doses.[1] Dicofol was not found to be teratogenic in
rats or rabbits.[1]

Endocrine Disruption

Dicofol is a known endocrine-disrupting chemical (EDC).[12][13] EDCs can interfere with the
body's hormonal systems by mimicking natural hormones, blocking hormone receptors, or
altering hormone synthesis and metabolism.[13][14] The reproductive toxicity observed with
Dicofol, such as decreased testosterone and altered testicular function in males, is consistent
with an endocrine-disrupting mechanism of action.[10] This disruption is thought to occur
primarily through interference with steroid hormone receptors, such as the estrogen and
androgen receptors.[14]
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Dicofol's Potential Mechanism of Endocrine Disruption.

Neurotoxicity

As an organochlorine compound, Dicofol can exert neurotoxic effects.[2] In an acute
neurotoxicity study in rats, the NOAEL was 15 mg/kg bw.[1] At higher doses (75 and 350 mg/kg
bw), signs of sensorimotor dysfunction, ataxia, and decreased motor activity were observed
within a week of treatment.[1] The mechanism of action is believed to involve the stimulation of

axonal transmission of nervous signals.[1]

Genotoxicity

Dicofol's genotoxic potential has been evaluated in various assays. An in vitro comet assay
using human lymphocytes showed that Dicofol exposure could induce significant DNA
fragmentation.[8] However, results from bacterial reverse mutation assays (Ames test) have
been largely negative.[15] The overall evidence for genotoxicity is not definitive, but some
studies suggest a potential for DNA damage.[8]

Conclusion

The toxicological profile of Dicofol in mammalian systems is characterized by moderate acute
toxicity and significant target organ toxicity with repeated exposure. The liver is a primary
target, with effects ranging from enzyme induction to hepatocellular necrosis, likely mediated by
oxidative stress. Dicofol is a carcinogen in male mice, causing liver tumors. It is also a
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reproductive toxicant and a known endocrine disruptor, with notable adverse effects on the
male reproductive system. While acute neurotoxic effects are observed at high doses, the
compound is not considered teratogenic. The data on genotoxicity suggests a potential for DNA
damage, although it does not appear to be a potent mutagen in bacterial systems. This
comprehensive profile underscores the health concerns that have led to restrictions on its use.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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